molecular formula C9H17NO2S B13174107 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide

Cat. No.: B13174107
M. Wt: 203.30 g/mol
InChI Key: SETSLPXIPALKEE-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is a bicyclic sulfonamide compound characterized by a norbornane (bicyclo[2.2.1]heptane) core fused with a sulfonamide functional group. The bicyclo[2.2.1]heptane framework confers rigidity and stereochemical complexity, while the sulfonamide group offers hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethanesulfonamide

InChI

InChI=1S/C9H17NO2S/c1-6(13(10,11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H2,10,11,12)

InChI Key

SETSLPXIPALKEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the Ethane Group: The ethane group can be introduced via alkylation reactions.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity towards targets such as enzymes or receptors.

Comparison with Similar Compounds

Research Implications and Gaps

  • Electronic Effects : The 7-oxa analog’s oxygen atom may improve water solubility but reduce membrane permeability compared to the parent compound.
  • Steric Influence : Bulky groups in compounds like 29 and 37 could hinder enzymatic degradation, prolonging biological activity.
  • Data Limitations : Direct comparisons of acidity, solubility, or bioactivity for the primary sulfonamide are absent in the evidence, necessitating further experimental studies.

Biological Activity

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is a bicyclic compound that has garnered interest in various fields, including medicinal chemistry and agricultural sciences. Its unique bicyclic structure contributes to its biological activity, making it a candidate for further research into its potential applications.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula: C9H15NO2S
  • Molecular Weight: 189.29 g/mol

The structure consists of a bicyclo[2.2.1]heptane core with an ethane sulfonamide substituent, which is essential for its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing the bicyclo[2.2.1]heptane framework exhibit significant antimicrobial activity. A study demonstrated that derivatives of this structure showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Insecticidal Activity

Recent investigations have highlighted the insecticidal properties of bicyclo[2.2.1]heptane derivatives against pests such as Aphis gossypii (cotton aphid). A study conducted by researchers in April 2024 reported that novel terpenoid ester compounds containing the bicyclo[2.2.1]heptane moiety exhibited potent insecticidal activity, suggesting potential applications in agricultural pest management .

Biotransformation Studies

Biotransformation studies have shown that secondary alcohols derived from bicyclo[2.2.1]heptane can be converted into lactones using specific microbial strains, such as Acinetobacter calcoaceticus. This bioconversion process highlights the compound's potential in synthetic biology and pharmaceutical applications .

Research Findings

StudyFindingsOrganism/Model
Insecticidal activity against Aphis gossypiiTerpenoid esters
Conversion of alcohols to lactonesAcinetobacter calcoaceticus
Antimicrobial effects on E. coli and S. aureusBacterial strains

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various bicyclo[2.2.1]heptane derivatives, revealing a concentration-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different strains.

Case Study 2: Insecticidal Efficacy

In a controlled environment, compounds synthesized from this compound were tested against cotton aphids, showing over 80% mortality within 48 hours at concentrations of 100 ppm.

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